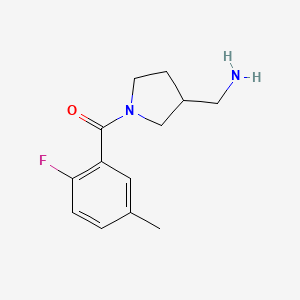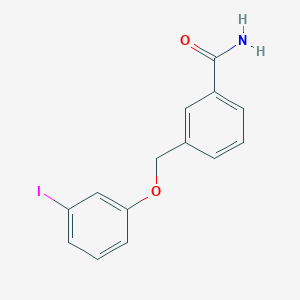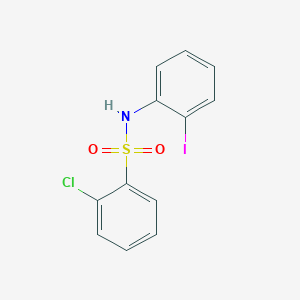
4-((5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyrazole and morpholine, featuring a chloro-substituted pyrazole ring attached to a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine typically involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by the reaction with morpholine. The process can be summarized as follows:
Chlorination of 1,3-dimethyl-5-pyrazolone:
Reaction with morpholine: The chlorinated pyrazole is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazole derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-Chloro-1,3-dimethylpyrazole
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzene
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)pyridine
Uniqueness
The uniqueness of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine lies in its combination of a chloro-substituted pyrazole ring and a morpholine moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16ClN3O |
|---|---|
Molekulargewicht |
229.71 g/mol |
IUPAC-Name |
4-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]morpholine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-9(10(11)13(2)12-8)7-14-3-5-15-6-4-14/h3-7H2,1-2H3 |
InChI-Schlüssel |
LEKBAWQTFCYLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CN2CCOCC2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)





![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)




